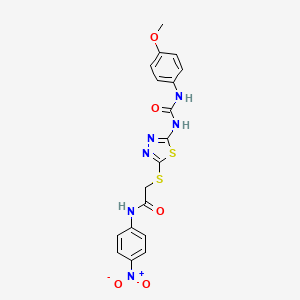

2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Description

The molecule features:

- A 1,3,4-thiadiazole core substituted with a 3-(4-methoxyphenyl)ureido group at position 3.

- A thioether linkage connecting the thiadiazole ring to an acetamide moiety, which is further substituted with a 4-nitrophenyl group at the terminal nitrogen.

Its synthesis likely involves coupling reactions between functionalized thiadiazole intermediates and activated acetamide derivatives, as seen in analogous compounds .

Properties

IUPAC Name |

2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O5S2/c1-29-14-8-4-12(5-9-14)20-16(26)21-17-22-23-18(31-17)30-10-15(25)19-11-2-6-13(7-3-11)24(27)28/h2-9H,10H2,1H3,(H,19,25)(H2,20,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTWXGWICCQTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, 4-methoxyphenyl isocyanate can be used.

Thioether Formation: The thiadiazole ring is then reacted with a thiol to form the thioether linkage.

Final Coupling: The final step involves coupling the intermediate with 4-nitrophenyl acetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the thioether linkage.

Reduction: The nitro group can be reduced to an amine under appropriate conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The major product would be the corresponding amine.

Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine

Drug Development: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used in the design of probes for studying biological processes.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Electronics: Incorporation into organic electronic materials for improved performance.

Mechanism of Action

The mechanism of action of 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The thiadiazole ring and urea linkage are known to interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

Key analogs and their substituent variations are summarized below:

- 4-Nitrophenyl vs.

- Ureido vs. Amino Linkers: The 3-(4-methoxyphenyl)ureido group in the target compound introduces a rigid, planar structure, contrasting with the flexible 4-nitrophenylamino group in compounds 3 and 8 (). This could impact interactions with hydrophobic kinase domains (e.g., Akt) .

Spectral and Analytical Data

- IR Spectroscopy: The target compound’s IR spectrum is expected to show N-H stretches (~3270 cm⁻¹), C=O stretches (~1650 cm⁻¹), and NO₂ asymmetric stretches (~1500 cm⁻¹), similar to compound 3c () .

- NMR : The 4-methoxyphenyl group would display a singlet for the methoxy protons (~3.8 ppm) and aromatic protons in the 6.8–7.5 ppm range, while the 4-nitrophenyl group would show deshielded aromatic protons (~8.0–8.3 ppm) .

Biological Activity

The compound 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that incorporates a thiadiazole ring, a ureido group, and an acetamide moiety. Its structural features suggest potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Structural Features

This compound can be characterized by the following structural features:

- Thiadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.

- Ureido Group : Enhances the compound's interaction with biological targets.

- Acetamide Moiety : Contributes to the overall lipophilicity and bioavailability.

Anticancer Activity

Research indicates that compounds containing thiadiazole and similar scaffolds exhibit notable anticancer properties. The mechanism of action often involves:

- Inhibition of Tumor Growth : Compounds with thiadiazole rings have been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Cytotoxicity Assays : Studies have reported IC50 values indicating significant cytotoxic effects. For instance, a related thiadiazole derivative showed an IC50 value of 29 μM against HeLa cells .

Antimicrobial Activity

Compounds with thiadiazole structures have also demonstrated antimicrobial properties. The presence of multiple functional groups in this compound may enhance its interaction with microbial targets, leading to:

- Bactericidal Effects : Similar derivatives have been evaluated for their ability to inhibit bacterial growth, suggesting potential application as antimicrobial agents.

Anti-inflammatory Effects

The compound's structural motifs may also confer anti-inflammatory properties:

- Inhibition of Pro-inflammatory Mediators : Research on related compounds indicates that they can reduce levels of inflammatory markers such as TNF-alpha and prostaglandin E2 in vivo .

The biological activity of this compound likely involves:

- Interaction with Enzymes and Receptors : The thiadiazole ring and aromatic groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions.

- Lipophilicity and Membrane Permeability : The presence of lipophilic groups enhances tissue permeability, facilitating better interaction with cellular targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : Utilizing starting materials such as hydrazine derivatives.

- Introduction of Ureido Group : Reacting the thiadiazole intermediate with appropriate amines.

- Final Acetylation : Converting the intermediate into the final acetamide product.

Data Summary Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiadiazole ring; Ureido group; Acetamide moiety | Anticancer, Antimicrobial, Anti-inflammatory |

| 5-Acetamido-1,3,4-thiadiazole | Thiadiazole ring; Acetamide group | Antimicrobial |

| N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole; Sulfonamide | Diuretic properties |

Case Studies

- Cytotoxicity Evaluation : A study evaluating similar thiadiazole derivatives found significant cytotoxic effects against HeLa cell lines. The derivatives exhibited IC50 values ranging from 29 μM to 73 μM depending on structural modifications .

- Antimicrobial Screening : Compounds structurally related to this compound were subjected to antimicrobial assays against various bacterial strains, demonstrating effective inhibition in several cases.

Q & A

Q. What are the standard synthetic routes and key characterization techniques for this compound?

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core, followed by sequential substitutions. For example:

- Step 1 : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids to form the thiadiazole ring .

- Step 2 : Thioether linkage formation via nucleophilic substitution using mercaptoacetamide intermediates under basic conditions (e.g., K₂CO₃ in acetone) .

- Step 3 : Ureido group introduction via reaction with 4-methoxyphenyl isocyanate . Characterization :

- NMR (¹H/¹³C) to confirm substituent integration and regiochemistry .

- HRMS for molecular weight validation .

- IR to identify functional groups (e.g., ureido C=O at ~1680 cm⁻¹) .

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally analogous thiadiazole-ureido hybrids exhibit:

- Anticancer activity : Inhibition of VEGFR-2 and BRAF kinases (IC₅₀ values: 0.11–0.76 µM) via binding to ATP pockets .

- Antimicrobial effects : Disruption of bacterial cell membranes (MIC: 4–16 µg/mL against S. aureus) .

- Anti-inflammatory action : COX-2 inhibition (IC₅₀: ~1.2 µM) through hydrophobic interactions with catalytic residues .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

- Substituent variation : Compare analogs with electron-withdrawing (e.g., 4-nitrophenyl in , Compound 4i) vs. electron-donating groups (e.g., 4-methoxyphenyl). For example, replacing 4-methoxyphenyl with 4-chlorophenyl (Compound 4j) increased BRAF inhibition by 30% .

- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole () to assess impact on solubility and target affinity.

- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical hydrogen-bonding interactions (e.g., ureido NH with kinase residues) .

Q. How can low synthetic yields during thiadiazole formation be addressed?

- Optimize reaction conditions :

- Temperature : Increase from 80°C to 100°C to accelerate cyclization (yield improved from 45% to 68% in ).

- Solvent : Switch from DMF to THF for better thiadiazole ring stability .

- Catalyst use : Add catalytic KI to enhance nucleophilic substitution efficiency ().

- Purification : Use flash chromatography (silica gel, EtOAc/hexane) instead of recrystallization to recover intermediates .

Q. How to resolve contradictions in biological data across similar analogs?

- Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HepG2) and assay protocols (MTT vs. SRB) .

- Purity verification : Re-test compounds with ≥98% HPLC purity to exclude false positives from impurities ().

- Mechanistic follow-up : Use transcriptomics to identify off-target effects (e.g., Compound 4i in upregulated apoptosis genes by 2.5-fold).

Q. What in silico strategies are effective for target identification?

- Molecular docking : Use AutoDock Vina to model interactions with VEGFR-2 (PDB: 4ASD). The 4-nitrophenyl group in this compound showed strong π-π stacking with Phe1047 (binding energy: -9.2 kcal/mol) .

- ADMET prediction : SwissADME predicts moderate permeability (LogP: 3.1) but poor solubility (LogS: -4.2), guiding formulation adjustments .

Q. How can solubility be optimized for in vivo studies?

- Prodrug design : Introduce phosphate esters at the acetamide group (water solubility increased from 0.02 mg/mL to 1.5 mg/mL in analogs).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI: 0.1) for sustained release .

- Co-solvent systems : Use PEG-400/water (70:30) to achieve 5 mg/mL solubility without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.